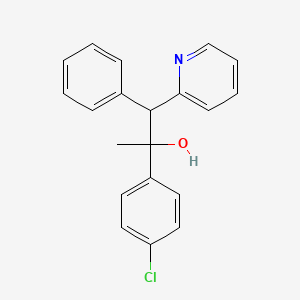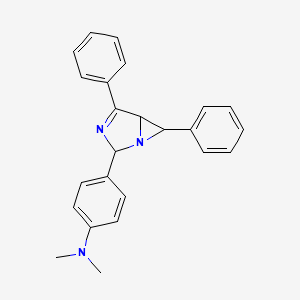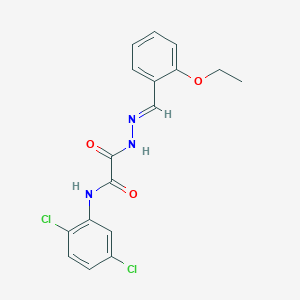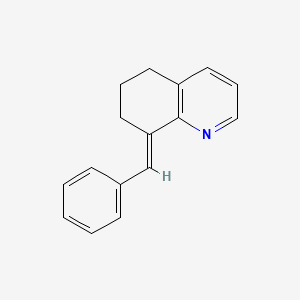
N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide is an organic compound with the molecular formula C20H24N2O4S. This compound features a sulfonamide group, which is known for its significant role in medicinal chemistry, particularly in the development of antibiotics and other therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide typically involves a multi-step process:
Acetylation: The initial step involves the acetylation of 4-aminophenylsulfonyl chloride with acetic anhydride to form 4-(acetylamino)phenylsulfonyl chloride.
Coupling Reaction: This intermediate is then reacted with 4-aminophenylhexanamide under basic conditions to yield the final product.
The reaction conditions often include the use of solvents like dichloromethane or ethanol, and bases such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group would yield sulfone derivatives, while reduction of a nitro group would produce an amine.
科学研究应用
N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition, as sulfonamides are known to inhibit certain bacterial enzymes.
Industry: The compound can be used in the production of specialty chemicals and materials, such as polymers and dyes.
作用机制
The mechanism by which N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide exerts its effects is primarily through the inhibition of enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can effectively halt bacterial growth and proliferation.
相似化合物的比较
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic, commonly used in combination with trimethoprim.
Sulfadiazine: Used in the treatment of bacterial infections and as a part of combination therapy for certain parasitic infections.
Sulfisoxazole: An antibiotic used to treat urinary tract infections and other bacterial infections.
Uniqueness
N-(4-((4-(Acetylamino)phenyl)sulfonyl)phenyl)hexanamide is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other sulfonamides. Its longer alkyl chain (hexanamide) could influence its solubility, absorption, and distribution within biological systems, potentially leading to different therapeutic applications or efficacy profiles.
属性
分子式 |
C20H24N2O4S |
|---|---|
分子量 |
388.5 g/mol |
IUPAC 名称 |
N-[4-(4-acetamidophenyl)sulfonylphenyl]hexanamide |
InChI |
InChI=1S/C20H24N2O4S/c1-3-4-5-6-20(24)22-17-9-13-19(14-10-17)27(25,26)18-11-7-16(8-12-18)21-15(2)23/h7-14H,3-6H2,1-2H3,(H,21,23)(H,22,24) |
InChI 键 |
GBALXRDGGALXOF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)

![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)











